molecular formula C17H16ClNO2 B11944084 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide CAS No. 853349-98-1

3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide

Cat. No.: B11944084
CAS No.: 853349-98-1
M. Wt: 301.8 g/mol
InChI Key: OAJKWAYDALDZJB-ZHACJKMWSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide is an organic compound with a complex structure, featuring both chloro and methoxy substituents on a phenyl ring, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 2-methylaniline.

    Condensation Reaction: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 2-methylaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The propenamide group can be reduced to form a propanamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: 3-(2-Hydroxy-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide.

    Reduction: 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)propanamide.

    Substitution: 3-(2-Amino-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-4-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide: Similar structure but with a different position of the methoxy group.

    3-(2-Chloro-3-methoxyphenyl)-N-(2-ethylphenyl)-2-propenamide: Similar structure but with an ethyl group instead of a methyl group.

    3-(2-Bromo-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

853349-98-1

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H16ClNO2/c1-12-6-3-4-8-14(12)19-16(20)11-10-13-7-5-9-15(21-2)17(13)18/h3-11H,1-2H3,(H,19,20)/b11-10+

InChI Key

OAJKWAYDALDZJB-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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